1-(4-Methoxy-2,5-dimethylphenyl)ethanone
Overview
Description
1-(4-Methoxy-2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is a derivative of acetophenone, where the phenyl ring is substituted with methoxy and methyl groups. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-2,5-dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,4-dimethoxy-2,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as the use of microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Methoxy-2,5-dimethylphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: Similar structure but lacks the methoxy group.
1-(4-Methoxyphenyl)ethanone: Similar structure but lacks the additional methyl groups.
1-(2,5-Dimethylphenyl)ethanone: Similar structure but lacks the methoxy group.
Uniqueness
1-(4-Methoxy-2,5-dimethylphenyl)ethanone is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other acetophenone derivatives .
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOEBPABVJBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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